molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1

2-Chloro-4-fluoro-5-nitrophenol

Cat. No. B1583476
CAS RN: 84478-75-1
M. Wt: 191.54 g/mol
InChI Key: NAWVMCKMQMJQMF-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-nitrophenol” is a derivative of m-fluoronitrobenzene . It is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves a two-component FAD-dependent monooxygenase, HnpAB, which catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H3ClFNO3 . The molecular weight is 191.54 .


Chemical Reactions Analysis

The catabolism of “this compound” in Cupriavidus sp. CNP-8 involves the 1,2,4-benzenetriol (BT) pathway . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . It has a melting point of 108.0 to 112.0 degrees Celsius and is soluble in methanol .

Scientific Research Applications

1. Chemical Reactions and Formation

2-Chloro-4-fluoro-5-nitrophenol is involved in various chemical reactions. For example, it is a product in the nitration of p-halophenols, forming 4-halo-4-nitrocyclohexa-2,5-dienones in addition to 4-halo-2-nitrophenols. These dienones isomerize to nitrophenols at certain temperatures, demonstrating its reactivity and potential as an intermediate in organic synthesis (Clewley et al., 1989).

2. Degradation in Environmental Systems

This compound has been studied for its degradation in environmental systems, especially in the context of pollution and waste management. For example, its anaerobic degradation in hybrid up-flow anaerobic sludge blanket reactors has been examined, providing insights into its breakdown in wastewater treatment processes (Sreekanth et al., 2009).

3. Application in Advanced Oxidation Processes

Its involvement in advanced oxidation processes (AOPs) for environmental remediation is noteworthy. Research has compared various AOPs for the degradation of similar compounds, indicating its relevance in environmental chemistry and pollution control (Saritha et al., 2007).

4. Synthesis of Derivatives

The synthesis of derivatives of this compound, such as ethyl carbonate derivatives, is an area of interest. These derivatives have potential applications in various chemical industries, showcasing the versatility of this compound in synthetic organic chemistry (Wang Da-hui, 2010).

5. Use in Sensor Technology

The compound has also been mentioned in the context of sensor technology. For example, a study discusses the use of a 4-nitrophenolate anion, closely related to this compound, in the development of colorimetric sensors for halide anions (Gale et al., 1999).

6. Environmental Biodegradation

The biodegradation of 2-Chloro-5-nitrophenol, a compound structurally similar to this compound, by bacteria such as Ralstonia eutropha JMP134 has been studied. These studies are crucial for understanding the ecological impact and microbial degradation pathways of such pollutants (Schenzle et al., 1999).

Safety and Hazards

“2-Chloro-4-fluoro-5-nitrophenol” can cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

As for future directions, more research is needed to further understand the degradation pathways and potential applications of “2-Chloro-4-fluoro-5-nitrophenol”. Currently, it is mainly used for research and development purposes .

properties

IUPAC Name

2-chloro-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVMCKMQMJQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233462
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84478-75-1
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g 0.48 mol) was combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL) and the resultant mixture was refluxed for 4 h. The insoluble solids were removed by filtration and the filtrate was acidified with dilute HCl. The precipitated solid was collected by filtration and washed with water to give 2-chloro-4-fluoro-5-nitrophenol (90 g, 98% yield). 1H NMR (400 MHz, DMSO-d6): δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H); MS (ESI) m/z: 192.1 (M+H+).
Quantity
120 g
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22.7 g
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300 mL
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Synthesis routes and methods II

Procedure details

To a solution of the product from Example 73B (0.87 g, 3.30 mmol) in methanol (20 mL) and water (1 mL) was added sodium bicarbonate (2.22 g, 26.4 mmol) and the mixture stirred at room temperature for 16 hours. The methanol was then removed under vacuum, dichloromethane (20 mL) was added to the mixture, the organic solution was washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product (0.62 g, 98%).
Quantity
0.87 g
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reactant
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2.22 g
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reactant
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20 mL
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1 mL
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solvent
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Yield
98%

Synthesis routes and methods III

Procedure details

A 6N aqueous sodium hydroxide solution (17 ml) was added dropwise to a stirred solution of 4-chloro-2-fluoro-5-methoxycarbonyloxy-1-nitrobenzene (J. Med. Chem., 1999, 42, 5369; 25 g) in methanol (200 ml) which was cooled to 5° C. The reaction mixture was stirred at ambient temperature for 30 minutes. A 12N aqueous hydrochloric acid solution (8.5 ml) was added and the mixture was evaporated. The residue was partitioned between methylene chloride and water. The organic layer was washed with brine, dried over magnesium sulphate and evaporated to give 4-chloro-2-fluoro-5-hydroxy-1-nitrobenzene (18.5 g); NMR Spectrum: (CDCl3) 5.8 (br s, 1H), 7.35 (d, 1H), 7.75 (d, 1H).
Quantity
17 mL
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reactant
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25 g
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reactant
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200 mL
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solvent
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Quantity
8.5 mL
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reactant
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 12.84 g (0.195 mole) of potassium hydroxide in 200 mL of water was added to a vigorously stirred solution of 34.0 g (0.097 mole) of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate in 190 mL of p-dioxane. The resultant mixture was stirred at room temperature for approximately 18 hours. The reaction mixture was filtered and the filtrate acidified with concentrated hydrochloric acid. The acidic solution was extracted with diethyl ether. The ether extract was dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to leave a solid. The solid was washed with petroleum ether to yield 15.07 g of 2-chloro-4-fluoro-5-nitrophenol.
Quantity
12.84 g
Type
reactant
Reaction Step One
Name
2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
Quantity
34 g
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reactant
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200 mL
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190 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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